1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h4,9H,1-3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRVSYHHHOIGSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1041429-45-1 | |
| Record name | 1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Nomenclature and Stereochemical Considerations of 1h,4h,5h,6h Cyclopenta B Pyrrole 2 Carboxylic Acid
Systematic IUPAC Nomenclature and Accepted Chemical Designations
The nomenclature of this bicyclic system can be described in several ways, depending on the degree of saturation and the specific context. While the name 1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid specifies the positions of hydrogen atoms in a partially unsaturated framework, the most commonly referenced and pharmaceutically relevant version is the fully saturated analogue.
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for the saturated form is 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid . nih.gov In common chemical literature, it is frequently abbreviated to octahydrocyclopenta[b]pyrrole-2-carboxylic acid . nih.govechemi.com This compound is a proline-like molecule and is a well-documented pivotal intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. thieme-connect.com
Nomenclature Details
| Nomenclature Type | Designation |
|---|---|
| Systematic IUPAC Name | 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid nih.gov |
| Common Name | Octahydrocyclopenta[b]pyrrole-2-carboxylic acid nih.govechemi.com |
| CAS Number (for specific stereoisomers) | e.g., 109428-53-7 for (2S,3aS,6aS) isomer bldpharm.com |
| Parent Compound | Octahydrocyclopenta[b]pyrrole (B2973046) nih.gov |
Stereoisomeric Forms and Chiral Center Analysis within the Bicyclic Framework
The saturated octahydrocyclopenta[b]pyrrole-2-carboxylic acid framework contains three chiral centers, which are the carbon atoms at positions 2, 3a, and 6a. The presence of these three stereocenters means that there are 2³, or 8, possible stereoisomers. These consist of four pairs of enantiomers.
The stereochemistry is further defined by the relative orientation of the atoms at these centers, leading to both enantiomeric and diastereomeric relationships. Key stereochemical descriptors include the fusion of the two rings (cis or trans) and the orientation of the carboxylic acid group (endo or exo).
Enantiomeric and Diastereomeric Configurations (e.g., (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid)
The relationship between the two bridgehead carbons, C3a and C6a, determines the fusion of the bicyclic system.
Cis-fused: The hydrogen atoms at C3a and C6a are on the same side of the ring system. This is designated by (3aS, 6aS) or (3aR, 6aR) configurations. thieme-connect.com
Trans-fused: The hydrogen atoms at C3a and C6a are on opposite sides of the ring system. This would be designated by (3aS, 6aR) or (3aR, 6aS) configurations.
The orientation of the carboxylic acid group at C2 relative to the bicyclic framework defines another level of diastereomerism:
Endo: The substituent is oriented towards the interior, or concave face, of the bicyclic system.
Exo: The substituent is oriented towards the exterior, or convex face, of the system.
The most extensively studied stereoisomer is (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid . thieme-connect.combldpharm.com This specific configuration is the crucial building block for the drug Ramipril. thieme-connect.com Its enantiomer is (2R,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid. achemblock.com Together, these two form one of the four possible racemic pairs. The literature also describes processes to prepare "cis,endo" isomers, which are preferred for certain synthetic applications. google.com
Examples of Stereoisomers
| Stereoisomer Designation | Configuration Details | Relationship |
|---|---|---|
| (2S,3aS,6aS) bldpharm.comcymitquimica.com | Cis-fused, specific configuration at C2 | Enantiomer of (2R,3aR,6aR) |
| (2R,3aR,6aR) achemblock.com | Cis-fused, specific configuration at C2 | Enantiomer of (2S,3aS,6aS) |
| cis,endo google.com | Cis-fused rings, endo-oriented substituent | Diastereomer of cis,exo form |
| cis,exo google.com | Cis-fused rings, exo-oriented substituent | Diastereomer of cis,endo form |
Topicity and Prochirality Considerations
Topicity describes the stereochemical relationship between groups within a molecule. In the octahydrocyclopenta[b]pyrrole-2-carboxylic acid molecule, the presence of three chiral centers renders the local environment of many atoms asymmetric.
A key consequence is that the pairs of hydrogen atoms on the methylene (B1212753) carbons (C3, C4, C5, and C6) are diastereotopic . This means that the two hydrogens on any of these single carbons are not chemically equivalent. Replacing one hydrogen with another group would create a new diastereomer, different from the one created by replacing the other hydrogen. Diastereotopic protons are distinguishable in NMR spectroscopy, theoretically giving rise to distinct signals and coupling constants for each proton.
Furthermore, the bicyclic framework itself has two distinct faces. An approaching reagent would "see" two different environments. These faces are considered diastereotopic , meaning that chemical reactions, such as additions to the ring system, are likely to be highly stereoselective, favoring attack from one face over the other. This principle is fundamental to the stereoselective synthesis of specific isomers like the (2S,3aS,6aS) form. thieme-connect.com
Conformational Analysis and Energetic Landscapes of the Saturated Ring System
Both five-membered rings, cyclopentane (B165970) and pyrrolidine (B122466), are not planar. They adopt puckered conformations, such as the "envelope" and "twist" forms, to relieve torsional strain. In the fused bicyclic system, these dynamics are more restricted.
Trans-fused isomers are generally more rigid and conformationally locked.
Cis-fused isomers are more flexible and can undergo conformational changes. biomedres.us Studies on the analogous carbocyclic system, cis-octahydropentalene, show it to be a mobile and fluxional molecule, in contrast to its rigid trans isomer. biomedres.us This fluxionality involves rapid interconversion between various twist and envelope-like conformations of the two rings. biomedres.us
The energetic landscape of the molecule describes the relative energies of these different possible conformations and the energy barriers between them. The most stable conformation will seek to minimize several types of strain:
Angle strain: Deviation from ideal bond angles.
Torsional strain: Eclipsing interactions between bonds on adjacent atoms.
Steric strain: Repulsive interactions between non-bonded atoms.
The precise energetic landscape is typically determined through computational chemistry methods, such as Density Functional Theory (DFT), which can calculate the relative stabilities of different conformers. For the cis-fused octahydrocyclopenta[b]pyrrole system, multiple low-energy conformations are expected to exist in equilibrium. The presence of the nitrogen heteroatom and the bulky carboxylic acid group will significantly influence the conformational preferences compared to a simple carbocyclic analogue.
Synthetic Methodologies for 1h,4h,5h,6h Cyclopenta B Pyrrole 2 Carboxylic Acid and Its Precursors
Strategies for the Construction of the Cyclopenta[b]pyrrole (B12890464) Ring System
The formation of the cyclopenta[b]pyrrole scaffold can be achieved through several strategic approaches that focus on the sequential or concerted formation of the pyrrole (B145914) and cyclopentane (B165970) rings. These strategies include cycloaddition reactions, intramolecular cyclization pathways, and annulation reactions.
Cycloaddition Reactions in Pyrrole Ring Formation
Cycloaddition reactions represent a powerful tool for the construction of the pyrrole nucleus of the cyclopenta[b]pyrrole system. One notable approach involves a tandem [4+2] cycloaddition/cycloreversion/ring rearrangement sequence. For instance, the reaction of 3,5-disubstituted 1,2,4-triazines with cyclobutanone (B123998), mediated by pyrrolidine (B122466), has been shown to yield cyclopenta[b]pyrroles. This transformation is believed to proceed through an initial inverse electron demand Diels-Alder reaction.
Another versatile method for constructing fused pyrrolidine rings is the [3+2] cycloaddition of azomethine ylides with appropriate dipolarophiles. While not directly applied to the title compound in the reviewed literature, this methodology is a cornerstone in pyrrolidine synthesis and could be adapted for the construction of the cyclopenta[b]pyrrole core. For example, the reaction of an azomethine ylide with a cyclopentene-based dipolarophile could, in principle, afford the desired bicyclic system. The generation of the azomethine ylide can be achieved from various precursors, including α-amino acids.
A sequential [3+2] cycloaddition followed by an intramolecular lactamization has also been reported to produce hexahydropyrrolo[3,4-b]pyrrole-fused quinolines, demonstrating the utility of this approach in creating complex fused systems. rsc.org
Intramolecular Cyclization Pathways
Intramolecular cyclization is a key strategy for the formation of the cyclopenta[b]pyrrole ring system, often providing a high degree of regio- and stereocontrol. A notable example is the aza-Piancatelli rearrangement followed by an intramolecular hydroamination. This cascade reaction, catalyzed by a combination of a chiral Brønsted acid and a palladium catalyst, allows for the asymmetric construction of functionalized cyclopenta[b]pyrrolines from alkynyl-functionalized tertiary furylcarbinols and anilines.
Furthermore, intramolecular cyclization of acyclic precursors is a common strategy for the synthesis of pyrrolidine rings in various drug molecules. For instance, the formation of a pyrrolidine skeleton can be achieved through the cyclization of an amino alcohol, a method that has been employed in the synthesis of Anisomycin. mdpi.com This highlights the potential of designing suitable acyclic precursors that can undergo intramolecular cyclization to form the 1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid scaffold.
Annulation Reactions for Cyclopentane Ring Closure
Annulation reactions provide a powerful means to construct the cyclopentane portion of the cyclopenta[b]pyrrole framework onto a pre-existing pyrrole ring or its precursor. While specific examples for the direct synthesis of the title compound are not extensively detailed in the literature, general principles of cyclopentane annulation can be applied.
Phosphine-mediated [2+3]/[2+3] domino annulation reactions have been successfully employed to create cyclopentane rings fused to a pyrrolo[1,2-a]indole system. oist.jp This type of transformation, involving the reaction of an indole-derived enone with a Morita-Baylis-Hillman carbonate, demonstrates the feasibility of constructing a five-membered ring onto a nitrogen-containing heterocycle. Such a strategy could be conceptually adapted to a pyrrole substrate to build the cyclopentane ring of the cyclopenta[b]pyrrole system.
Stereoselective Synthesis Approaches
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of this compound is of significant importance.
Chiral Auxiliary-Mediated Asymmetric Synthesis (e.g., SAMP-hydrazone approaches)
Chiral auxiliaries are widely used to induce stereoselectivity in chemical reactions. The SAMP/RAMP-hydrazone methodology, developed by Enders and co-workers, is a powerful tool for the asymmetric α-alkylation of ketones and aldehydes. This method involves the formation of a hydrazone between the carbonyl compound and a chiral auxiliary, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP). Deprotonation of the hydrazone followed by reaction with an electrophile and subsequent removal of the auxiliary affords the α-substituted carbonyl compound with high enantiomeric excess.
While direct application of the SAMP-hydrazone approach to the synthesis of this compound is not explicitly reported, this methodology could be envisioned in the construction of a chiral precursor. For instance, a cyclopentanone (B42830) derivative could be asymmetrically alkylated using the SAMP/RAMP-hydrazone method to introduce a chiral center that would later be incorporated into the final fused ring system. The versatility of this approach allows for the synthesis of a wide range of enantiomerically enriched building blocks.
Diastereoselective Control in Multi-step Transformations
Achieving diastereoselective control in the synthesis of fused ring systems like cyclopenta[b]pyrroles is crucial for obtaining a single, desired stereoisomer. This can be accomplished through various strategies, including substrate-controlled and reagent-controlled reactions.
In the context of pyrrolidine synthesis, diastereoselectivity can be achieved in intramolecular cyclization reactions. For example, copper-promoted intramolecular aminooxygenation of alkenes has been shown to produce 2,5-cis-pyrrolidines with high diastereoselectivity. wikipedia.org The stereochemical outcome is influenced by the conformational preferences of the transition state during the cyclization step.
Enantioselective Resolutions of Racemic Mixtures (e.g., using chiral acids)
The synthesis of chiral molecules often results in a racemic mixture, containing equal amounts of both enantiomers. The separation of these mixtures, known as chiral resolution, is a critical step when only one enantiomer possesses the desired biological or chemical properties. For carboxylic acids such as this compound, a classical and effective method of resolution involves the use of chiral resolving agents, typically chiral amines or alcohols, which react with the racemic acid to form a pair of diastereomeric salts.
These diastereomeric salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Once a diastereomeric salt is isolated, the pure enantiomer of the carboxylic acid can be recovered by treatment with an acid to break the salt bond. Cinchona alkaloids, for instance, are a well-established class of chiral resolving agents used for the separation of racemic carboxylic acids. nih.gov This approach allows for the isolation of enantiomerically enriched acids with high purity (ee > 95%) on a significant scale. nih.gov While direct resolution of the title compound is not extensively documented, this principle is a standard and applicable technique in organic synthesis. nih.gov
Table 1: Conceptual Example of Chiral Resolution via Diastereomeric Salt Formation
| Step | Description | Reactants | Products | Separation Method |
| 1 | Salt Formation | Racemic Carboxylic Acid (R/S)-Acid + Chiral Amine (R)-Base | Diastereomeric Salts: (R)-Acid-(R)-Base & (S)-Acid-(R)-Base | - |
| 2 | Separation | Mixture of Diastereomeric Salts | Isolated (R)-Acid-(R)-Base Salt (less soluble) and (S)-Acid-(R)-Base Salt (in solution) | Fractional Crystallization |
| 3 | Liberation | Isolated (R)-Acid-(R)-Base Salt + Strong Acid (e.g., HCl) | Pure (R)-Carboxylic Acid Enantiomer | Acid-Base Extraction |
Functional Group Interconversions at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle that allows for the synthesis of a wide array of derivatives through various interconversions.
Esterification and Amidation Routes
The conversion of the carboxylic acid moiety into esters and amides is fundamental for modifying the compound's properties.
Esterification: This can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis. Alternatively, more modern and milder methods can be employed. A novel, green approach utilizes potassium hexafluorophosphate (B91526) (KPF6) as a promoter for the esterification of a wide range of carboxylic acids with alcohols, providing good to excellent yields (61-98%). nih.gov
Amidation: The formation of amides from carboxylic acids and amines typically requires the use of coupling agents to activate the carboxylic acid. Reagents such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have been shown to be efficient and selective for this purpose, allowing the reaction to proceed under mild conditions with good to excellent yields. researchgate.net These methods are broadly applicable to various substrates, including bioactive molecules. nih.gov
Enzymatic approaches also offer a sustainable alternative for these transformations. For example, the lipase (B570770) Novozym 435 has been successfully used for the transesterification of pyrrole esters, achieving yields as high as 92% under optimized, mild conditions. nih.govresearchgate.net
Table 2: Selected Esterification and Amidation Methods for Carboxylic Acids
| Reaction | Reagents/Catalyst | Key Features | Typical Yield |
| Esterification | KPF6, Alcohol | Green, operational simplicity, wide substrate scope | 61-98% nih.gov |
| Amidation | Amine, (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | Mild conditions, high chemoselectivity | Good to Excellent researchgate.net |
| Enzymatic (Trans)esterification | Alcohol, Novozym 435 | Mild conditions, sustainable, high yield | up to 92% nih.govresearchgate.net |
Selective Reduction and Oxidation Chemistry
Selective Reduction: The carboxylic acid group can be selectively reduced to other functional groups, most commonly primary alcohols or aldehydes. Biocatalysis offers a precise way to achieve such transformations. Carboxylic acid reductases (CARs), for example, are enzymes capable of reducing pyrrole-2-carboxylic acids to their corresponding aldehydes (pyrrole-2-carbaldehydes). mdpi.com This enzymatic approach is highly specific and operates under mild, aqueous conditions, avoiding the often harsh reagents used in traditional chemical reductions. mdpi.com
Oxidation Chemistry: The pyrrole ring itself is an electron-rich heterocycle and is generally susceptible to oxidation. While the carboxylic acid group is at a high oxidation state, the stability of the pyrrole core must be considered during any synthetic manipulation. Oxidative conditions could potentially lead to degradation or polymerization of the pyrrole ring, making the choice of reagents and reaction conditions critical for any transformation on the molecule.
Sustainable and Green Chemistry Approaches in Synthesis
Modern synthetic chemistry places increasing emphasis on sustainability, focusing on the use of renewable resources and environmentally benign catalytic systems.
Utilization of Biomass-Derived Feedstocks for Pyrrole Carboxylic Acid Synthesis
The synthesis of pyrrole carboxylic acids from non-petroleum-based sources is a key goal in green chemistry. Lignocellulosic biomass and chitin (B13524) are abundant, renewable feedstocks that can be converted into valuable chemical building blocks. researchgate.net
A notable route involves the reaction of D-glucosamine, which can be derived from chitin, with pyruvic acid, obtainable from cellulose, to produce pyrrole-2-carboxylic acid (PCA). researchgate.net Optimized conditions for this reaction have resulted in PCA yields of up to 50%. researchgate.net Another sustainable strategy involves the use of biosourced 3-hydroxy-2-pyrones, which can react with primary amines under mild, catalyst-free conditions to form N-substituted pyrrole carboxylic acid derivatives. acs.org Furthermore, carbohydrates can be directly converted into N-substituted pyrrole-2-carbaldehydes, important precursors to carboxylic acids, by reacting them with primary amines in the presence of an acid catalyst like oxalic acid. researchgate.net
Table 3: Synthesis of Pyrrole Carboxylic Acids/Precursors from Biomass
| Biomass Source | Derived Feedstocks | Product | Yield | Reference |
| Chitin & Cellulose | D-glucosamine & Pyruvic Acid | Pyrrole-2-carboxylic acid | 50% | researchgate.net |
| General Biomass | 3-Hydroxy-2-pyrones | N-Alkyl pyrrole carboxylic acids | Good to High | acs.org |
| Carbohydrates (e.g., D-ribose) | Carbohydrate & Primary Amine | N-Substituted pyrrole-2-carbaldehydes | 21-54% | researchgate.net |
Enzymatic and Biocatalytic Transformations in Pyrrole Chemistry
Enzymes offer powerful tools for chemical synthesis due to their high selectivity and ability to function under mild, environmentally friendly conditions.
In pyrrole chemistry, various enzymes have been employed to catalyze key reaction steps. Transaminases (ATA) can be used to mediate the crucial amination of ketone precursors, enabling the biocatalytic synthesis of substituted pyrroles in a process analogous to the Knorr pyrrole synthesis. nih.gov As mentioned previously, lipases such as Novozym 435 are highly effective for synthesizing pyrrole esters via transesterification. nih.govresearchgate.net
Furthermore, multi-enzyme "one-pot" systems can be designed for more complex transformations. For instance, a system linking a UbiD family decarboxylase with a carboxylic acid reductase (CAR) has been developed for the production of pyrrole-2-carbaldehyde directly from pyrrole. mdpi.com This cascade reaction involves the enzymatic carboxylation of pyrrole to pyrrole-2-carboxylic acid, followed by the in-situ reduction of the acid to the aldehyde, demonstrating the potential of biocatalysis to streamline synthetic pathways. mdpi.com
Table 4: Examples of Biocatalytic Transformations in Pyrrole Chemistry
| Enzyme Class | Specific Enzyme Example | Transformation | Application |
| Transaminase | ATA-113 | Amination of α-diketones in the presence of β-keto esters | Synthesis of substituted pyrroles nih.gov |
| Lipase | Novozym 435 | Transesterification of pyrrole esters | Synthesis of novel pyrrole esters nih.govresearchgate.net |
| Decarboxylase / Reductase | PA0254 / CARse | One-pot carboxylation and subsequent reduction | Synthesis of pyrrole-2-carbaldehyde from pyrrole mdpi.com |
Automated Synthesis Route Discovery and Optimization
A notable application of this technology was demonstrated in the discovery of new, sustainable synthetic routes for pyrrole-2-carboxylic acid (PCA), a closely related core structure. researchgate.net Researchers developed a protocol to analyze large reaction networks from extensive databases to identify promising synthetic pathways from bio-based feedstocks. researchgate.net This automated analysis shortlisted several potential routes, highlighting the reaction of D-glucosamine (derived from chitin) and pyruvic acid (derivable from cellulose) as a particularly promising method to produce PCA. researchgate.net The optimized conditions for this computationally discovered route resulted in a 50% yield of the target compound. researchgate.net
The general workflow for such an automated route discovery process involves several key stages, as outlined in the table below.
Table 1: General Workflow for Automated Synthesis Route Discovery
| Step | Description |
|---|---|
| 1. Data Assembly | Customizing and assembling reaction data from large chemical databases. researchgate.net |
| 2. Network Construction | Building and cleaning a comprehensive reaction network from the assembled data. researchgate.net |
| 3. Route Search | Employing search algorithms to identify all potential synthetic pathways from starting materials to the target molecule within the network. researchgate.net |
Table 2: Examples of AI-Powered Retrosynthesis Platforms
| Platform | Core Methodology | Key Features |
|---|---|---|
| Synthia™ | Rule-based system with hand-coded reaction rules. discoveracs.org | Proposes pathways independent of published literature, allowing for the discovery of novel routes. discoveracs.org |
| IBM RXN for Chemistry | Neural transformer models trained on millions of reactions. chemcopilot.com | Achieves high accuracy in reaction prediction and can integrate with robotic labs for automated synthesis. chemcopilot.com |
| ReTReK | Data-driven deep learning integrated with rule-based techniques. nih.gov | Incorporates the knowledge of synthetic chemists to guide the search for promising synthetic routes. nih.gov |
Chemical Reactivity and Transformation Pathways of 1h,4h,5h,6h Cyclopenta B Pyrrole 2 Carboxylic Acid
Reactions Involving the Pyrrole (B145914) Nitrogen Atom (N-alkylation, N-acylation)
The nitrogen atom of the pyrrole ring in 1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid is nucleophilic and can readily participate in N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a wide variety of substituents at the N-1 position, thereby modulating the electronic properties and steric environment of the molecule.
N-alkylation is typically achieved by treating the parent compound, or its corresponding ester, with an alkyl halide in the presence of a base. The choice of base and solvent is critical for achieving high yields and preventing side reactions. For instance, in related pyrrole systems, the use of sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) is a common practice for deprotonation of the pyrrole nitrogen, followed by the addition of the alkylating agent. A sustainable approach for N-alkylation of N-heterocycles has been developed using propylene (B89431) carbonate as both the reagent and solvent, avoiding the need for genotoxic alkyl halides. bath.ac.uk
N-acylation introduces an acyl group onto the pyrrole nitrogen, which can serve as a protecting group or as a precursor for further transformations. This reaction is generally carried out using an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. In a patent describing the synthesis of related octahydrocyclopenta[b]pyrrole-2-carboxylate derivatives, N-acylation was successfully performed using N-(benzyloxycarbonyl)-(S)-alanine, showcasing the applicability of this reaction to the bicyclic core. researchgate.net The chemoselective N-acylation of pyrrole derivatives is an area of active research, with methods being developed to control the reaction at the nitrogen atom over other potential reaction sites. rsc.org
Interactive Table: Representative N-alkylation and N-acylation reactions of related pyrrole systems.
| Reagent | Product | Reaction Type | Reference |
|---|---|---|---|
| Alkyl Halide/Base | N-Alkyl-cyclopenta[b]pyrrole | N-alkylation | General Knowledge |
| Propylene Carbonate | N-Hydroxypropyl-heterocycle | N-alkylation | bath.ac.uk |
| Acid Chloride/Base | N-Acyl-cyclopenta[b]pyrrole | N-acylation | researchgate.net |
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety at the C-2 position of the pyrrole ring is a versatile functional group that can undergo a variety of transformations, including ester hydrolysis, transesterification, decarboxylation, and acyl substitution.
Ester Hydrolysis and Transesterification Reactions
Esters of this compound can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions. A patent for the preparation of cis, endo-octahydrocyclopenta[b]pyrrole-2-carboxylate derivatives describes the hydrolysis of an ethyl ester using sodium hydroxide (B78521) in methanol. researchgate.net The efficiency of ester hydrolysis can be influenced by the steric hindrance around the carbonyl group and the electronic nature of the bicyclic ring system.
Decarboxylation Mechanisms
The decarboxylation of pyrrole-2-carboxylic acids, which involves the removal of the carboxyl group as carbon dioxide, has been a subject of detailed mechanistic study. For the parent pyrrole-2-carboxylic acid, acid-catalyzed decarboxylation proceeds through an associative mechanism involving the addition of water to the protonated carboxylic acid. nih.govnih.gov This pathway is favored over a dissociative mechanism due to the high energy of the alternative intermediates. nih.gov It is plausible that this compound undergoes a similar acid-catalyzed decarboxylation, although the reaction kinetics may be influenced by the electronic effects of the fused cyclopentane (B165970) ring. researchgate.net Microwave-assisted decarboxylation has also been shown to be an efficient method for related bicyclic scaffolds. researchgate.net
Acyl Substitution Reactions and Derivative Formation
The carboxylic acid group of this compound can be converted into a variety of derivatives through acyl substitution reactions. The formation of amides is a particularly important transformation in medicinal chemistry. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine. researchgate.netkhanacademy.org Direct conversion of carboxylic acids to amides can also be accomplished using coupling reagents. youtube.com A patent for related saturated systems describes the formation of an amide by reacting the carboxylic acid with an amine in the presence of a coupling agent. researchgate.net
Interactive Table: Reactivity of the Carboxylic Acid Group
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Ester Hydrolysis | NaOH/MeOH | Carboxylic Acid | researchgate.net |
| Decarboxylation | Strong Acid/H2O | 1H,4H,5H,6H-cyclopenta[b]pyrrole | nih.govnih.gov |
Transformations of the Saturated Cyclopentane Ring System
The saturated cyclopentane ring of this compound is generally less reactive than the pyrrole ring and the carboxylic acid group. However, under specific conditions, it can undergo transformations such as oxidation and ring-opening reactions.
Oxidation of the cyclopentane ring can lead to the introduction of new functional groups, such as hydroxyl or carbonyl groups. For instance, aerobic oxidation of cyclopentane has been reported using N-hydroxyphthalimide derivatives as catalysts. researchgate.net While specific studies on the target molecule are lacking, it is conceivable that similar oxidative functionalization could be applied.
Ring-opening reactions of the cyclopentane ring would represent a more drastic transformation of the bicyclic core. Such reactions could potentially be achieved through cleavage of a C-C bond, leading to monocyclic pyrrole derivatives with a functionalized alkyl chain. Ring-opening of cyclopropane-fused pyrrolidines has been reported to yield heteroaromatic-fused pyrrolidines. nih.gov
Regioselective and Chemoselective Transformations of the Bicyclic Core
The presence of multiple reactive sites in this compound makes regioselective and chemoselective transformations a key challenge and opportunity in the synthesis of its derivatives.
Regioselectivity refers to the preferential reaction at one position over another. For example, in electrophilic substitution reactions on the pyrrole ring, the C-3 position is generally more reactive than the C-2 position in N-unsubstituted pyrroles. However, the presence of the carboxylic acid at C-2 in the target molecule will direct incoming electrophiles to other positions, primarily the C-4 and C-6 positions of the pyrrole ring, although the electronic influence of the fused cyclopentane ring would also play a role. libretexts.orgstackexchange.com
Chemoselectivity involves the selective reaction of one functional group in the presence of others. For example, it is often desirable to selectively modify the carboxylic acid group without affecting the pyrrole ring, or to functionalize the pyrrole nitrogen without altering the carboxylic acid. The choice of reagents and reaction conditions is paramount in achieving such selectivity. Studies on polyfunctional pyrroles have demonstrated that regioselective reduction, oxidation, and Wittig reactions can be achieved, providing a range of pyrroles for further synthetic transformations. researchgate.net The development of chemoselective reactions for molecules like this compound is crucial for the efficient synthesis of complex target molecules. youtube.com
Mechanistic Investigations of Key Reaction Pathways
Due to the scarcity of direct mechanistic studies on this compound, the following discussions are based on established mechanisms for analogous systems, primarily pyrrole-2-carboxylic acid.
One of the most studied reactions for this class of compounds is decarboxylation in aqueous acidic solution . The mechanism is not a simple unimolecular elimination of CO2. Instead, it is proposed to involve the protonation of the pyrrole ring at the C2 position, followed by the departure of the carboxyl group.
A detailed kinetic study on the decarboxylation of pyrrole-2-carboxylic acid revealed that the reaction is first-order with respect to the substrate at a fixed pH. The rate of decarboxylation increases as the pH decreases. cdnsciencepub.com This observation supports a mechanism where the species undergoing decarboxylation is the carboxylate ion that is protonated at the 2-position of the pyrrole ring. cdnsciencepub.com This intermediate can be formed through two pathways:
Ring-protonation of the carboxylate anion.
Ionization of the ring-protonated carboxylic acid.
At low acidities, the rate-determining step is the ring-protonation. At higher acidities, the rate of protonation is faster than the decarboxylation step itself. cdnsciencepub.com
Another proposed mechanism for the decarboxylation of pyrrole-2-carboxylic acid in acidic conditions involves the addition of water to the carboxyl group. This leads to the formation of a tetrahedral intermediate, the conjugate acid of carbonic acid, which then dissociates into protonated water and carbon dioxide. chempedia.info
Table 1: Proposed Intermediates in the Decarboxylation of Pyrrole-2-Carboxylic Acid
| Intermediate | Proposed Formation Pathway | Role in Mechanism | Reference |
|---|---|---|---|
| 2-protonated carboxylate zwitterion | Protonation of the pyrrole ring at C2 of the carboxylate anion. | The species that directly undergoes decarboxylation. | cdnsciencepub.com |
The synthesis of the cyclopenta[b]pyrrole (B12890464) ring system itself can provide mechanistic insights into its stability and potential transformations. One synthetic approach involves the pyrrolidine-mediated reaction of 3,5-disubstituted 1,2,4-triazines with cyclobutanone (B123998). The proposed mechanism for the formation of the cyclopenta[b]pyrrole ring involves a tandem [4+2] cycloaddition, followed by cycloreversion and a ring rearrangement. nih.govacs.org This pathway highlights the potential for ring-opening and rearrangement reactions of the fused cyclopentane ring under specific conditions.
Table 2: Mechanistic Steps in a Synthetic Route to Cyclopenta[b]pyrroles
| Step | Description | Key Intermediates | Reference |
|---|---|---|---|
| 1. Enamine Formation | Reaction of cyclobutanone with pyrrolidine (B122466). | Cyclobutanone enamine | acs.org |
| 2. [4+2] Cycloaddition | Inverse electron demand Diels-Alder reaction between the enamine and a 1,2,4-triazine. | Bicyclic adduct | nih.govacs.org |
| 3. Cycloreversion | Loss of N2 from the bicyclic adduct. | Dihydropyridine intermediate | nih.gov |
These mechanistic considerations for related compounds provide a foundational understanding of the likely chemical behavior of this compound. Experimental validation is necessary to confirm these proposed pathways for this specific molecule.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 1h,4h,5h,6h Cyclopenta B Pyrrole 2 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For a compound such as 1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid, a combination of one-dimensional and two-dimensional NMR techniques would be essential to assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity and spatial relationships of the atoms within the molecule.
One-Dimensional (¹H, ¹³C) and Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR Techniques
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyrrole (B145914) ring, the fused cyclopenta ring, and the carboxylic acid group. The pyrrole N-H proton would likely appear as a broad singlet at a downfield chemical shift. The protons on the pyrrole ring would exhibit characteristic coupling patterns. The aliphatic protons of the cyclopenta ring would appear in the upfield region of the spectrum, with their chemical shifts and multiplicities determined by their specific environment and coupling to neighboring protons. The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon environments. The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield position. The carbons of the pyrrole ring would appear in the aromatic region, while the sp³-hybridized carbons of the cyclopenta ring would be found in the aliphatic region.
Two-Dimensional NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to establish the connectivity of protons within the cyclopenta and pyrrole rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the fusion of the cyclopenta and pyrrole rings and the position of the carboxylic acid substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This would be valuable in determining the stereochemistry of the fused ring system.
A summary of expected ¹H and ¹³C NMR chemical shifts for the parent compound, pyrrole-2-carboxylic acid, is provided below. These values can serve as a baseline for predicting the shifts in the target molecule.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-H | ~11.72 | - |
| Pyrrole H3 | ~6.97 | ~122 |
| Pyrrole H4 | ~6.15 | ~110 |
| Pyrrole H5 | ~6.75 | ~115 |
| Carboxylic Acid H | ~12.2 | - |
| Pyrrole C2 | - | ~128 |
| Carboxylic Acid C=O | - | ~163 |
Solid-State NMR for Polymorphic Forms and Crystal Structures
Solid-State NMR (ssNMR) spectroscopy would be a valuable technique for characterizing this compound in its crystalline form. Unlike solution-state NMR, which provides information on the time-averaged structure of a molecule, ssNMR can distinguish between different polymorphic forms, which are different crystal packings of the same molecule. This is particularly important in pharmaceutical sciences, as different polymorphs can have different physical properties, such as solubility and bioavailability.
By analyzing the chemical shifts and line shapes in the ssNMR spectrum, information about the local molecular environment and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and pyrrole N-H groups, can be obtained. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are typically employed to enhance the signal and resolution of the spectra for solid samples.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
The FTIR spectrum of this compound would be dominated by characteristic absorption bands of its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching vibrations. The C=O stretching vibration of the carboxylic acid would be expected to appear as a strong, sharp band around 1680-1710 cm⁻¹. The N-H stretching of the pyrrole ring would likely be observed as a band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic cyclopenta ring would appear just below 3000 cm⁻¹. The C-N and C-C stretching vibrations of the pyrrole ring would give rise to bands in the fingerprint region (below 1600 cm⁻¹).
The table below summarizes the expected characteristic FTIR absorption bands for the key functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1680-1710 | Strong |
| Pyrrole | N-H stretch | 3300-3500 | Medium |
| Aliphatic | C-H stretch | 2850-2960 | Medium |
| Aromatic | C-H stretch | ~3100 | Medium |
| Pyrrole Ring | C=C and C-N stretch | 1400-1600 | Medium-Strong |
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular formula.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
No specific HRMS data for this compound has been reported in available scientific literature. This technique would be crucial for confirming the elemental composition of the molecule by providing a highly accurate mass measurement, allowing for the determination of its molecular formula.
Fragmentation Pattern Analysis for Structural Connectivity
A detailed analysis of the fragmentation pattern of this compound is not available. Such an analysis, typically performed using tandem mass spectrometry (MS/MS), would provide valuable insights into the structural connectivity of the molecule by identifying characteristic fragment ions.
X-ray Crystallography for Solid-State Structure Determination
There are no published X-ray crystallographic studies for this compound. This powerful analytical method is essential for unambiguously determining the three-dimensional arrangement of atoms in the solid state.
Investigation of Polymorphism and Crystal Engineering
Without crystallographic data, any investigation into the polymorphism (the ability of a substance to exist in more than one crystal form) and the application of crystal engineering principles for this compound cannot be conducted or reported.
Computational Chemistry and Theoretical Investigations of 1h,4h,5h,6h Cyclopenta B Pyrrole 2 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern computational chemistry, providing deep insights into the electronic structure and properties of molecules. However, specific data for 1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid is not presently available.
Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity
Density Functional Theory (DFT) is a powerful method to investigate the electronic properties of molecules. For related cyclopenta[b]pyrrole (B12890464) derivatives, DFT has been employed to study the mechanisms of their formation. acs.org These studies focus on the transition states and reaction pathways, rather than a detailed analysis of the electronic structure, stability, and reactivity of an isolated molecule like this compound. acs.org General DFT studies on pyrrole (B145914) and its simpler derivatives have explored their aromaticity, stability, and reactivity, but this information cannot be directly extrapolated to the fused ring system without specific calculations. researchgate.net
Ab Initio Methods for Spectroscopic Property Prediction and Validation
High-level ab initio calculations are instrumental in predicting spectroscopic properties such as NMR, IR, and UV-Vis spectra. While these methods have been applied to various pyrrole derivatives to aid in their characterization, no such studies have been published for this compound.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a window into the dynamic behavior of molecules, which is crucial for understanding their conformational preferences and reaction mechanisms.
Conformational Analysis and Energy Landscapes
A comprehensive conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been reported.
Elucidation of Reaction Mechanisms and Transition States
As mentioned, DFT has been used to investigate the formation of the cyclopenta[b]pyrrole ring system, which provides some insight into potential reaction mechanisms involving similar structures. acs.org However, a dedicated study on the reaction mechanisms and transition states of this compound itself is not available.
Prediction of Structure-Property Relationships from Computational Data
Computational data is invaluable for establishing relationships between a molecule's structure and its physical or chemical properties. In the absence of computational studies on this compound, no such structure-property relationships (excluding direct biological properties) can be detailed.
Applications in Chemical Synthesis and Materials Science
Role as a Key Synthetic Intermediate for Complex Molecular Architectures
The hydrogenated form of cyclopenta[b]pyrrole-2-carboxylic acid is a crucial intermediate in the synthesis of complex molecules, most notably in the pharmaceutical industry. Its rigid bicyclic structure provides a defined stereochemical framework that is essential for building biologically active compounds.
A prime example of its application is in the synthesis of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure and congestive heart failure. google.comnih.gov The specific stereoisomer, (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid, serves as a key precursor. google.comgoogle.com In the synthesis, this intermediate is coupled with another component, (2S)-2-([(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino)propanoic acid, to form the final Ramipril molecule. google.com The process often involves the use of its para-toluene sulfonic acid salt to facilitate handling and purification. google.com The precise spatial arrangement of the atoms in the octahydrocyclopenta[b]pyrrole-2-carboxylic acid moiety is critical for the drug's ability to bind to the ACE enzyme effectively.
| Intermediate | Target Molecule | Therapeutic Class | Key Synthetic Step |
| (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid | Ramipril | ACE Inhibitor | Coupling with an activated N-(1(S)-ethoxycarbonyl-3-phenylpropyl)-S-alanine derivative. google.comgoogle.com |
Development of Chemical Scaffolds for Probe Design
Pyrrole-2-carboxylic acid and its derivatives serve as versatile scaffolds in the design of chemical probes, which are essential tools for studying biological systems. The pyrrole (B145914) ring can be functionalized at various positions, allowing for the attachment of different chemical groups to modulate properties like binding affinity, selectivity, and fluorescence.
In the field of medicinal chemistry, for instance, the pyrrole-2-carboxamide scaffold has been utilized to design novel inhibitors for specific biological targets. Guided by the crystal structure of the target protein, researchers can synthesize a library of derivatives where different substituents are attached to the pyrrole ring and the amide nitrogen. This approach was successfully used to develop potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial target for anti-tuberculosis drug development. nih.gov By modifying the scaffold, researchers optimized the compounds for high activity and low cytotoxicity. nih.gov The core pyrrole structure provides a rigid framework that correctly orients the functional groups for optimal interaction with the target protein's binding site. nih.gov
Applications in Polymer Chemistry
The incorporation of carboxylic acid functionality into pyrrole-based polymers opens up a wide range of applications, from biomedical devices to advanced coatings. The carboxylic acid group provides a handle for further chemical modification and can influence the polymer's physical and chemical properties.
Monomer Units for Functional Polymers
Pyrrole-2-carboxylic acid can be polymerized to form poly(pyrrole-2-carboxylic acid), a functional conductive polymer. rsc.org This polymerization can be achieved through chemical or enzymatic methods. rsc.org The resulting polymer retains the inherent conductivity of the polypyrrole backbone while presenting carboxylic acid groups on its surface. These groups can alter the polymer's solubility and allow for covalent attachment of other molecules. nih.govnih.gov The conductivity of these polymers is a key feature, arising from the delocalized π-electrons along the polymer chain. nih.gov
Research Findings on Poly(pyrrole-2-carboxylic acid):
Synthesis: Can be synthesized via enzymatic catalysis using glucose oxidase and hydrogen peroxide, offering an environmentally friendly route. rsc.org
Properties: The presence of carboxylic groups is confirmed by FTIR spectroscopy. rsc.org The polymer particles' colloidal stability is influenced by the synthesis method. rsc.org
Conductivity: While functionalization can sometimes decrease conductivity compared to unmodified polypyrrole, strategies exist to mitigate this, such as creating carboxy-endcapped polypyrrole to preserve the bulk conductive properties. scispace.comacs.org
Surface Functionalization and Hybrid Material Development
Carboxylic acid-functionalized polypyrroles are highly valuable for surface modification and the creation of hybrid materials. The carboxylic acid groups can be used to covalently link bioactive molecules, such as peptides containing the Arg-Gly-Asp (RGD) cell-adhesive motif, to the polymer surface. nih.govnih.gov This functionalization enhances the biocompatibility of the material, promoting cell adhesion and spreading, which is crucial for applications in tissue engineering and biomedical implants. nih.govnih.gov
Furthermore, these functionalized pyrrole monomers can be incorporated into inorganic networks, such as zirconium-silicon oxopolymer sol-gels, to create novel organic-inorganic hybrid materials. rsc.org The pyrrole monomer is entrapped within the inorganic gel and then electropolymerized to form a conductive polymer network within the inorganic matrix. rsc.org The properties of these hybrid materials can be tuned by varying the composition of the inorganic components and the polymerization conditions. rsc.org
Integration into Advanced Materials
The electron-rich nature of the pyrrole ring makes it an attractive component for advanced materials used in electronics and optoelectronics. nih.govresearchgate.net
Organic Semiconductors and Optoelectronic Devices
Pyrrole-containing compounds are explored for their potential as organic semiconductors. nih.gov The ability of the pyrrole ring to donate electrons makes it a suitable building block for donor-acceptor type polymers used in organic photovoltaic (OPV) cells and organic field-effect transistors (OFETs). nih.gov While the parent pyrrole has faced challenges due to instability, computational modeling has guided the synthesis of more stable pyrrole-based materials that retain their favorable electronic properties. nih.govresearchgate.net The carboxylic acid functionality can further be used to tune the material's energy levels and influence its self-assembly and morphology in thin films, which are critical factors for device performance.
Ligands for Metal Complexes in Catalysis and Coordination Chemistry
The pyrrole nitrogen and the carboxylic acid group in 1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid provide potential coordination sites for metal ions. The deprotonated carboxylate group can act as a mono- or bidentate ligand, while the pyrrole nitrogen can also bind to a metal center. This dual functionality allows for the formation of stable chelate rings, which is a desirable feature in the design of metal complexes.
The coordination chemistry of pyrrole-based ligands is vast and has been a subject of significant research. For instance, various transition metal complexes with pyrrole-containing Schiff base ligands have been synthesized and investigated for their catalytic activities. These complexes often exhibit interesting electronic and structural properties that can be fine-tuned by modifying the substituents on the pyrrole ring. While direct studies on this compound as a ligand are limited, the established reactivity of similar molecules suggests its potential to form complexes with a range of transition metals. The fused cyclopentane (B165970) ring could impart specific steric and electronic effects on the resulting metal complex, potentially influencing its catalytic behavior in various organic transformations.
Components in Supramolecular Assemblies and Self-Assembled Systems
The molecular structure of this compound is well-suited for the construction of supramolecular assemblies. The carboxylic acid group is a classic functional group for forming robust hydrogen bonds, often leading to the creation of dimers or extended one-, two-, or three-dimensional networks. The pyrrole N-H group can also participate in hydrogen bonding, further directing the self-assembly process.
The ability to form ordered structures through non-covalent interactions makes this compound a potential building block for crystal engineering and the development of new materials with tailored properties, such as porous solids for gas storage or separation.
Future Research Directions and Emerging Trends in 1h,4h,5h,6h Cyclopenta B Pyrrole 2 Carboxylic Acid Chemistry
Discovery of Novel Synthetic Routes and Advanced Catalytic Systems
The synthesis of pyrrole-fused ring systems, including cyclopenta[b]pyrroles, is moving beyond traditional methods like the Paal-Knorr reaction toward more sophisticated and efficient catalytic approaches. researchgate.netnih.gov Research is increasingly focused on the development of novel catalysts that can facilitate complex transformations with high atom economy, selectivity, and yield under mild conditions.
Key Research Thrusts:
Transition Metal Catalysis: Catalysts based on ruthenium, palladium, gold, and iron are being explored for novel cycloaddition and C-H activation reactions to construct the bicyclic pyrrole (B145914) core. nih.govorganic-chemistry.orgnih.gov For instance, ruthenium-catalyzed dehydrogenative coupling of diols and amino alcohols presents a direct and atom-economic route to substituted pyrroles. organic-chemistry.org
Photoredox Catalysis: Visible-light-mediated catalysis has emerged as a powerful tool, enabling the formation of reactive intermediates under exceptionally mild conditions. This approach can be applied to forge the cyclopenta[b]pyrrole (B12890464) scaffold through radical-mediated pathways that are inaccessible via traditional thermal methods. nih.gov
Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative, reducing cost and toxicity. Cooperative catalysis, which combines an organocatalyst with a metal salt, has shown promise in synthesizing polysubstituted pyrroles from readily available starting materials like unsaturated ketones. nih.gov
Bicatalytic Sequences: A sequential one-pot approach using multiple catalysts, such as a calcium(II)/copper(II) system, allows for the diversity-oriented synthesis of cyclopenta[b]pyrroles from simple precursors like furan (B31954) and aniline (B41778) derivatives. rsc.org
| Catalytic System | Reaction Type | Advantages |
| Ruthenium (Ru) Complexes | Dehydrogenative Coupling, [3+2] Cycloaddition | High atom economy, direct functionalization. nih.govorganic-chemistry.org |
| Palladium (Pd) Catalysis | Three-component reactions, C-H activation | Versatility in coupling diverse substrates. researchgate.netnih.gov |
| Gold (Au) Catalysis | Propargyl-Claisen Rearrangement | Excellent functional group tolerance, high yields. organic-chemistry.org |
| Visible-Light Photoredox | Radical-mediated cyclization | Mild reaction conditions, unique reactivity. nih.gov |
| Cooperative (Organo/Metal) | Michael addition/Cyclization | Metal-free or reduced metal usage, novel pathways. nih.gov |
| Calcium(II)/Copper(II) | aza-Piancatelli/Hydroamination | One-pot synthesis, molecular diversity. rsc.org |
Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize synthetic chemistry by providing predictive models that can accelerate the discovery and optimization of reaction pathways. mdpi.com For a target molecule like 1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid, these computational tools can significantly reduce the experimental burden of trial-and-error.
Emerging Applications:
Retrosynthesis Prediction: AI models, often based on neural networks, can analyze a target molecular structure and propose potential synthetic routes by identifying key bond disconnections. This can help chemists devise novel and more efficient strategies for complex heterocyclic targets. chemrxiv.orgcas.org
Reaction Condition Optimization: ML algorithms, particularly Bayesian optimization, can efficiently explore the vast parameter space of a chemical reaction (e.g., catalyst, solvent, temperature, concentration) to identify the optimal conditions for maximizing yield and selectivity with a minimal number of experiments. preprints.orgbeilstein-journals.org
Predicting Reaction Outcomes: Forward reaction prediction models can assess the feasibility of a proposed synthetic step, predicting the likely products and their yields. This helps in validating synthetic routes designed by either humans or AI before committing to laboratory work. mdpi.com
Overcoming Data Challenges: A significant challenge is the availability of high-quality, standardized data for training ML models. acs.orgillinois.edu Future efforts will focus on creating comprehensive reaction databases, including negative results (failed reactions), to improve the predictive accuracy of models for novel chemical spaces like specialized heterocyclic systems. acs.org
| AI/ML Application | Technique Used | Primary Goal |
| Retrosynthesis Planning | Neural Networks, Transfer Learning | Propose novel and efficient synthetic routes. chemrxiv.org |
| Reaction Optimization | Bayesian Optimization, Robotic Labs | Maximize yield and selectivity with fewer experiments. preprints.orgtechnologynetworks.com |
| Forward Prediction | Transformer Models, Graph Networks | Validate proposed reaction steps and predict products. mdpi.com |
| Data Curation | Natural Language Processing | Extract reaction data from scientific literature. acs.org |
Exploration of New Chemical Space through Combinatorial and High-Throughput Synthesis
To unlock the full therapeutic or material potential of the this compound scaffold, it is necessary to synthesize and test a large number of derivatives. Combinatorial chemistry, coupled with high-throughput screening (HTS), provides a systematic framework for this exploration. acs.org
Strategic Approaches:
Library Design: A combinatorial library would be designed around the core cyclopenta[b]pyrrole structure. Different substituents would be systematically varied at key positions (e.g., on the nitrogen atom, the cyclopentane (B165970) ring, or the pyrrole ring) using a set of diverse chemical building blocks.
Automated Synthesis: Robotic synthesis platforms can be employed to perform the reactions in parallel, often in microplate formats, to rapidly generate a large library of distinct compounds. ctppc.org
High-Throughput Screening (HTS): The resulting library of compounds is then screened against biological targets (e.g., enzymes, receptors) or for specific material properties. nih.govnih.gov HTS allows for the rapid testing of thousands of compounds, enabling the identification of "hits" with desired activity. ctppc.orgjapsonline.com This process dramatically accelerates the pace of discovery compared to traditional single-compound synthesis and testing. nih.gov
A hypothetical combinatorial library could be generated by reacting a common cyclopenta[b]pyrrole intermediate with various reactant classes, as illustrated below.
| Scaffold Position | Reactant Class 1 (R1) | Reactant Class 2 (R2) | Reactant Class 3 (R3) |
| N-substituent | Alkyl Halides | Aryl Boronic Acids | Acyl Chlorides |
| Cyclopentane Ring | Aldehydes | Ketones | Michael Acceptors |
| Pyrrole Ring | Electrophiles (e.g., NBS) | Organometallic Reagents | Dienes (for cycloaddition) |
Development of Advanced Analytical Techniques for In Situ Characterization
A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and developing new catalytic systems. The transient and often unstable nature of reaction intermediates makes them difficult to study using traditional analytical methods. Advanced in situ characterization techniques allow researchers to monitor reactions in real-time, providing invaluable mechanistic insights. rsc.org
Key In Situ Techniques:
Spectroscopic Methods: Techniques like in situ Infrared (IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can track the concentration of reactants, products, and key intermediates as the reaction progresses. This data helps identify rate-limiting steps and catalytic active species.
X-ray Techniques: Synchrotron-based X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) are particularly powerful for studying heterogeneous catalysts. rsc.org They can provide information on the oxidation state and local coordination environment of metal centers in a catalyst under actual reaction conditions. rsc.org
Mass Spectrometry: Techniques like Reaction Monitoring Mass Spectrometry allow for the direct observation of ionic or volatile intermediates, providing a detailed snapshot of the species present in the reaction mixture at any given moment.
The application of these techniques to the synthesis of this compound would enable the precise mapping of reaction pathways, facilitating rational catalyst design and the suppression of unwanted side reactions.
Integration of Green Chemistry Principles for Sustainable Production and Application
The chemical industry is under increasing pressure to adopt more environmentally friendly practices. Future research on the synthesis of this compound and its derivatives will heavily emphasize the principles of green chemistry. researchgate.net The goal is to minimize waste, reduce energy consumption, and use less hazardous materials. researchgate.net
Green Chemistry Strategies:
Benign Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or bio-based solvents is a primary focus. mdpi.com The Paal-Knorr synthesis of N-substituted pyrroles, for example, can be efficiently carried out in water. organic-chemistry.org
Solvent-Free Reactions: Performing reactions under solvent-free conditions, such as through mechanochemistry (ball milling) or solid-state reactions, can dramatically reduce waste. unigoa.ac.in
Energy Efficiency: Microwave-assisted synthesis has become a popular technique as it can significantly shorten reaction times and often improve yields compared to conventional heating. dntb.gov.uanih.gov
Catalyst Recyclability: The development of heterogeneous or immobilized catalysts is a key area of research. These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing both cost and waste. dntb.gov.ua
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product (high atom economy) is a fundamental principle. Multicomponent reactions (MCRs) are particularly advantageous in this regard, as they combine three or more reactants in a single step to form a complex product. bohrium.com
| Green Chemistry Principle | Application in Pyrrole Synthesis | Benefit |
| Safer Solvents | Use of water or ethanol (B145695) instead of chlorinated solvents. mdpi.commdpi.com | Reduced toxicity and environmental impact. |
| Energy Efficiency | Microwave-assisted Paal-Knorr reaction. nih.gov | Drastically reduced reaction times (minutes vs. hours). |
| Waste Prevention | Solvent-free synthesis via ball milling. unigoa.ac.in | Elimination of solvent waste streams. |
| Catalysis | Use of recyclable solid acid catalysts. dntb.gov.ua | Reduced catalyst waste and lower production costs. |
| Atom Economy | One-pot multicomponent reactions. bohrium.com | Higher efficiency, fewer purification steps. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves cyclization and functionalization steps. For example, analogous pyrrole derivatives are synthesized via condensation of aldehydes with aminopyridines, followed by cyclization using catalysts like palladium or copper in solvents such as DMF or toluene . Key parameters include temperature control (80–120°C), catalyst loading (5–10 mol%), and reaction time (12–24 hours). Yield optimization often requires inert atmospheres (e.g., nitrogen) and purification via recrystallization or column chromatography .
| Synthetic Route | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Aldehyde-aminopyridine condensation | Pd(OAc)₂ | DMF | 65–75 | |
| Cyclization of intermediates | CuI | Toluene | 70–80 |
Q. How is the structural elucidation of this compound performed, and what analytical techniques are most reliable?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination. For instance, hydrogen-bonding patterns in pyrrole derivatives (e.g., N–H⋯O interactions forming R₂²(10) motifs) are resolved using single-crystal X-ray diffraction . Complementary techniques include:
- NMR : ¹H/¹³C NMR for functional group identification (e.g., carboxylic acid protons at δ 10–12 ppm).
- FT-IR : Confirmation of carboxylic acid (C=O stretch ~1700 cm⁻¹) and NH groups (~3300 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Safety data sheets (SDS) for analogous compounds emphasize:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Consult medical professionals immediately .
Advanced Research Questions
Q. What strategies address low enantiomeric purity in synthetic batches of this compound?
- Methodological Answer : Chiral resolution techniques are critical. Examples include:
- Chiral Chromatography : Use of amylose- or cellulose-based columns for enantiomer separation.
- Crystallization-Induced Asymmetric Transformation : Seed crystals with desired chirality to bias crystallization .
- Catalytic Asymmetric Synthesis : Employ chiral ligands (e.g., BINAP) with transition metals to enhance stereoselectivity during cyclization .
Q. How can computational modeling predict the biological activity of derivatives of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR (Quantitative Structure-Activity Relationship) models are used. Key steps:
Target Identification : Dock the compound into active sites of enzymes (e.g., kinases) using crystal structures from the PDB.
Binding Affinity Analysis : Calculate ΔG values to rank derivatives.
ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity .
Q. How do contradictory crystallographic data on hydrogen-bonding networks impact material design?
- Methodological Answer : Discrepancies in hydrogen-bond motifs (e.g., R₂²(8) vs. R₂²(10) in related compounds) necessitate multi-technique validation. For example:
- Variable-Temperature XRD : Resolve thermal motion artifacts.
- Solid-State NMR : Confirm intermolecular interactions.
- DFT Calculations : Model energy differences between packing motifs to identify thermodynamically stable forms .
Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?
- Methodological Answer : Standard assays include:
- MTT/Proliferation Assays : Measure IC₅₀ values against cancer cell lines (e.g., HeLa, MCF-7).
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining.
- Kinase Inhibition : ELISA-based assays for EGFR or VEGFR2 activity .
Data Contradiction Analysis
Q. Why do reported yields for similar synthetic routes vary across studies?
- Resolution : Variability arises from differences in:
- Catalyst Purity : Commercial Pd sources may contain trace impurities.
- Solvent Drying : Anhydrous DMF vs. technical-grade impacts reaction efficiency.
- Workup Methods : Column chromatography vs. recrystallization alters recovery rates .
Key Research Gaps
- Structural Dynamics : Limited data on conformational flexibility in solution (e.g., NMR relaxation studies).
- Scalability : Most syntheses are lab-scale; continuous-flow systems for industrial translation need exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
